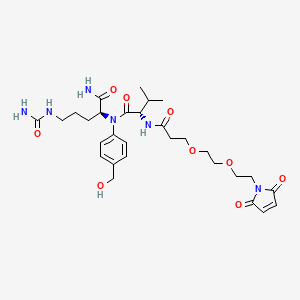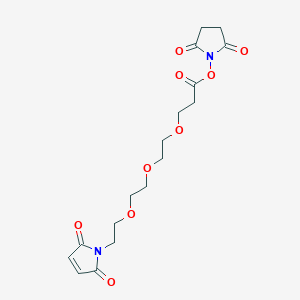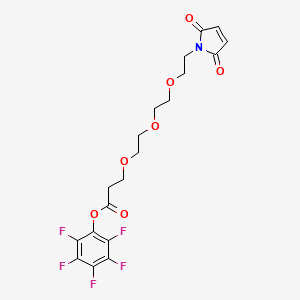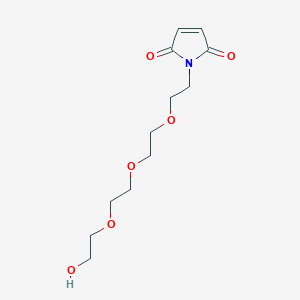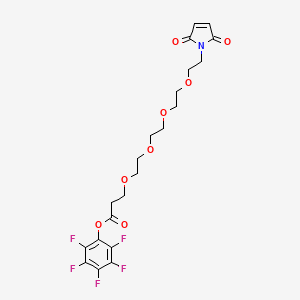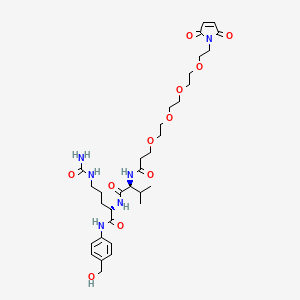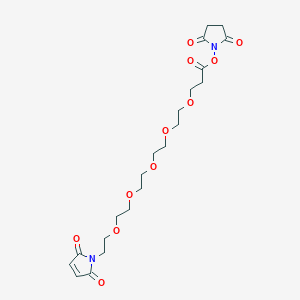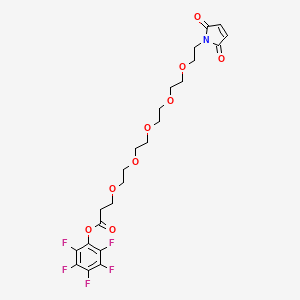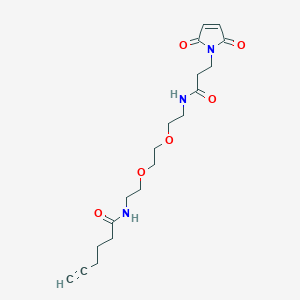
DprE1-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“DprE1-IN-2” is a potent inhibitor of DprE1, an enzyme that plays important roles in the biosynthesis of the mycobacterium cell wall . It has shown great potential in the development of new regimens for tuberculosis (TB) treatment .
Synthesis Analysis
The synthesis of DprE1 inhibitors involves an integrated molecular modeling strategy, which combines computational bioactivity fingerprints and structure-based virtual screening . Two lead compounds, B2 and H3, were identified that could inhibit DprE1 and thus kill Mycobacterium smegmatis in vitro .
Molecular Structure Analysis
The molecular structure of DprE1-IN-2 is complex and unique. It is involved in the synthesis of arabinogalactan, an essential constituent of the Mtb cell wall . The unique structural characteristics for ligand binding and association with DprE2 make developing new clinical compounds challenging .
Chemical Reactions Analysis
DprE1 inhibitors can block arabinan synthesis, thus provoking cell lysis and bacterial death . Both covalent and non-covalent inhibitors have been identified . The chemical reactions involved in the inhibition of DprE1 are complex and involve multiple steps .
Physical And Chemical Properties Analysis
The physical and chemical properties of DprE1-IN-2 are complex. It has a molecular weight of 368.43 and a chemical formula of C19H24N6O2 . It is a solid substance with a solubility of ≥ 33 mg/mL in DMSO .
Applications De Recherche Scientifique
Targeting Drug-Resistant Tuberculosis
DprE1-IN-2 is a promising candidate for tackling drug-resistant tuberculosis (TB). As a potent inhibitor of the DprE1 enzyme, it disrupts the biosynthesis of mycobacterial cell walls, which is crucial for the survival of the TB-causing bacterium, Mycobacterium tuberculosis . This makes it a valuable asset in the development of new anti-TB drugs, especially against multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains.
Inhibition of Cell Wall Biosynthesis
The DprE1 enzyme plays a vital role in the synthesis of arabinogalactans and lipoarabinomannans, key components of the mycobacterial cell wall . DprE1-IN-2, by inhibiting this enzyme, halts the production of these essential molecules, thereby weakening the bacterial cell wall and leading to the death of the bacteria.
Computational Drug Design
DprE1-IN-2 has been identified through computational approaches, such as in-silico screening and molecular docking studies . These methods allow for the rapid identification of potential inhibitors based on the enzyme’s structure, speeding up the drug discovery process.
Pharmacophore Model Development
Researchers have utilized e-pharmacophore models to design potential DprE1 inhibitors. DprE1-IN-2 can serve as a reference compound for developing such models, which are crucial for predicting the binding affinity of novel compounds .
Understanding Enzyme-Ligand Interactions
The study of DprE1-IN-2 provides insights into the non-covalent interactions between the enzyme and its inhibitors. This knowledge is essential for the rational design of new drugs with improved efficacy and reduced side effects .
Antitubercular Assays
DprE1-IN-2 has been subjected to in vitro antitubercular assays to determine its efficacy against the TB bacterium. These assays are critical for assessing the therapeutic potential of new drug candidates before advancing to clinical trials .
ADMET Property Analysis
The physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of DprE1-IN-2 have been computationally analyzed. Understanding these properties is important for optimizing the drug’s pharmacokinetic profile and minimizing toxicity .
Contribution to Multistage Vaccine Development
While not a direct application of DprE1-IN-2, the understanding of DprE1’s role in mycobacterial cell wall biosynthesis contributes to the development of multistage vaccines. These vaccines target different stages of TB infection and could potentially control reactivation from a latent state .
Mécanisme D'action
Target of Action
The primary target of DprE1-IN-2 is Decaprenylphosphoryl-β-d-ribose 2′-epimerase 1 (DprE1) . DprE1 is a flavoprotein that plays a crucial role in mycobacterial cell wall biosynthesis . It is involved in the synthesis of Araf molecules, which are the building blocks in the synthesis of lipoarabinomannans and arabinogalactans .
Mode of Action
DprE1-IN-2 acts as an effective inhibitor of DprE1 . It interacts with DprE1, blocking its function and thereby inhibiting the synthesis of Araf molecules . This disruption in the biosynthesis of key components of the mycobacterial cell wall leads to a halt in the growth and persistence of the bacteria .
Biochemical Pathways
DprE1 is part of a biochemical pathway that synthesizes the unique arabinose precursor for lipoarabinomannan and arabinogalactan, essential building blocks of the mycobacterial cell wall . DprE1 is a FAD-dependent enzyme that converts DPR to decaprenylphosphoryl-2-keto-β-d-erythro-pentofuranose (DPX) by oxidation. DPX is then further reduced to DPA in the presence of decaprenylphosphoryl-D-2-keto-erythro-pentose reductase (DprE2) .
Result of Action
The inhibition of DprE1 by DprE1-IN-2 disrupts the biosynthesis of key components of the mycobacterial cell wall . This leads to a halt in the growth and persistence of the bacteria , making DprE1-IN-2 a potential candidate for anti-tubercular drug discovery .
Action Environment
The action of DprE1-IN-2 is influenced by the environment within the mycobacterial cell wall where DprE1 is located . The effectiveness of DprE1-IN-2 may also be influenced by factors such as the presence of other drugs, the patient’s health status, and the presence of drug-resistant strains of Mycobacterium tuberculosis
Safety and Hazards
Propriétés
IUPAC Name |
1-[[6-(dimethylamino)-5-methylpyrimidin-4-yl]methyl]-N-(2-hydroxyethyl)-6-methylpyrrolo[3,2-b]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2/c1-12-7-16-17(21-8-12)14(19(27)20-5-6-26)9-25(16)10-15-13(2)18(24(3)4)23-11-22-15/h7-9,11,26H,5-6,10H2,1-4H3,(H,20,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNAAWXUNQHVNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN2CC3=C(C(=NC=N3)N(C)C)C)C(=O)NCCO)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DprE1-IN-2 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


